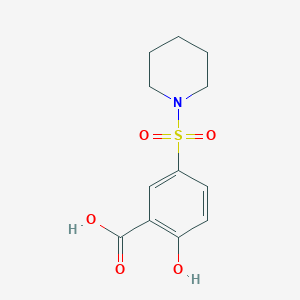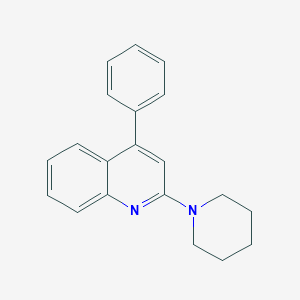![molecular formula C17H11NO3 B382166 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207107-62-8](/img/structure/B382166.png)
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolines are a class of organic compounds that are structurally similar to quinoline . They are a type of nitrogen-containing heterocyclic compound and are considered important components of many biologically active products .
Synthesis Analysis
Isoquinolines can be synthesized through several methods. One of the most efficient approaches to tetrahydroisoquinoline, isoquinoline alkaloids, and related drugs is the method reported by Swiss chemists Ame Pictet and Theodor Spengler . This method involves obtaining tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
Isoquinolines have a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 1-position of the isoquinoline ring .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions. For example, they can be synthesized from aromatic aldehydes and aminoacetal via cyclization under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinolines can vary widely depending on their specific structures. For example, fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties .Mécanisme D'action
Target of Action
It is known that isoquinoline alkaloids, which share a similar structure, have been found to exhibit potent broad-spectrum anticancer activity . They are also known to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis . They can also interact with DNA, causing damage and leading to cell death .
Biochemical Pathways
Isoquinoline alkaloids are known to affect multiple biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Pharmacokinetics
The properties of isoquinoline alkaloids, a related class of compounds, suggest that they are well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Isoquinoline alkaloids, a related class of compounds, are known to cause cell cycle arrest, induce apoptosis, inhibit cell proliferation and invasion, and suppress tumor angiogenesis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXKOJLCXLHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
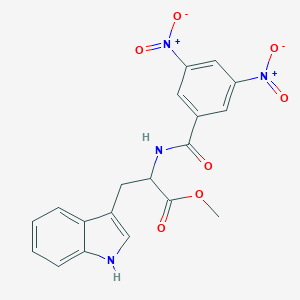
![5-bromo-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B382089.png)
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
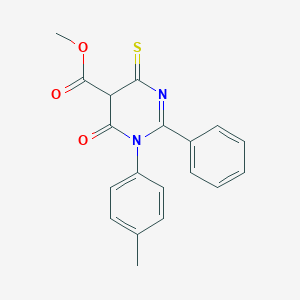
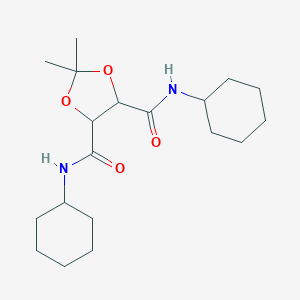
![1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B382095.png)
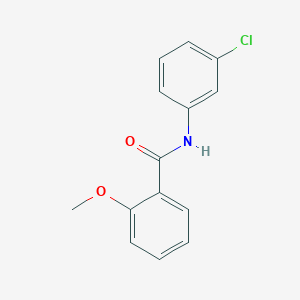
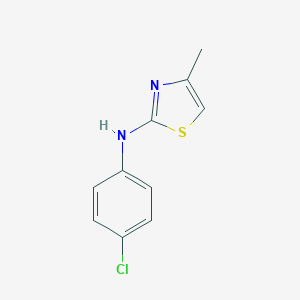
![5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B382100.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
